N,N'-bis(2,5-dichlorophenyl)dodecanediamide
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Overview
Description
N,N’-bis(2,5-dichlorophenyl)dodecanediamide is a synthetic organic compound characterized by the presence of two 2,5-dichlorophenyl groups attached to a dodecanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,5-dichlorophenyl)dodecanediamide typically involves the reaction of 2,5-dichloroaniline with dodecanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of N,N’-bis(2,5-dichlorophenyl)dodecanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,5-dichlorophenyl)dodecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide derivatives with various functional groups.
Scientific Research Applications
N,N’-bis(2,5-dichlorophenyl)dodecanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2,5-dichlorophenyl)dodecanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N’-bis(3,5-dichlorophenyl)formamidine
- N-(2,5-Dichlorophenyl)succinamic acid
- Bis(2,5-dichlorophenyl) disulfide
Comparison: N,N’-bis(2,5-dichlorophenyl)dodecanediamide is unique due to its dodecanediamide backbone, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications.
This article provides a comprehensive overview of N,N’-bis(2,5-dichlorophenyl)dodecanediamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H28Cl4N2O2 |
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Molecular Weight |
518.3 g/mol |
IUPAC Name |
N,N'-bis(2,5-dichlorophenyl)dodecanediamide |
InChI |
InChI=1S/C24H28Cl4N2O2/c25-17-11-13-19(27)21(15-17)29-23(31)9-7-5-3-1-2-4-6-8-10-24(32)30-22-16-18(26)12-14-20(22)28/h11-16H,1-10H2,(H,29,31)(H,30,32) |
InChI Key |
MNIXRSCDBJCAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCCCCCCCCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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